molecular formula C20H17NO2S2 B5109125 3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5109125
M. Wt: 367.5 g/mol
InChI Key: VTNCRPCMMMESTB-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exhibits low toxicity and has no significant adverse effects on the liver and kidney functions. This compound has been found to exhibit antioxidant and anti-inflammatory activities. It has also been studied for its potential use in the treatment of diabetes and hypertension.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low toxicity and lack of adverse effects on the liver and kidney functions. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of this compound's potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of 3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with benzaldehyde and 3-(benzyloxy)benzaldehyde in the presence of acetic acid and chloroacetic acid. The reaction is carried out at a temperature of 70-80°C for 6-7 hours to yield the desired compound.

Scientific Research Applications

3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(5E)-5-[(3-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S2/c1-2-11-21-19(22)18(25-20(21)24)13-16-9-6-10-17(12-16)23-14-15-7-4-3-5-8-15/h2-10,12-13H,1,11,14H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNCRPCMMMESTB-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[3-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

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